果糖-丙氨酸(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

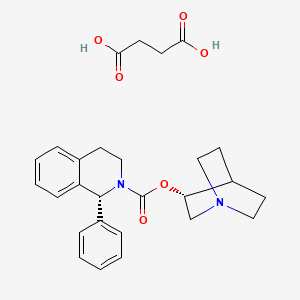

Fructose-alanine synthesis involves the heating of fructose with β-alanine under conditions that mimic baking, leading to the formation of Amadori rearrangement products such as 1-β-alanino-1-deoxyketose and other nitrogen-containing compounds. This process is a classic example of the Maillard reaction, which produces a range of compounds depending on the specific sugars and amino acids involved (Nishibori & Kawakishi, 1994).

Molecular Structure Analysis

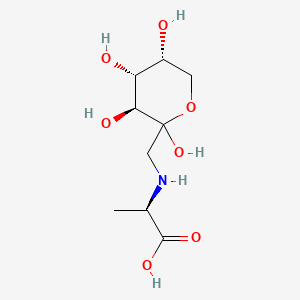

The molecular structure of fructose-alanine Amadori products has been characterized through various analytical techniques. NMR and FAB-MS have been utilized to identify specific Amadori rearrangement products formed from the reaction of reducing sugars with amino acids. These studies provide insights into the complex structural dynamics of fructose-alanine derivatives, highlighting the variability in their molecular conformations and the instability of their conformational forms (Mossine, Glinsky, & Feather, 1994).

Chemical Reactions and Properties

Fructose-alanine undergoes a variety of chemical reactions during and after its formation. For instance, the reaction between fructose and β-alanine leads to the production of volatile components, including heterocyclic compounds like furans, pyrans, and pyrroles, which are significant in the flavor development of baked goods. These reactions are influenced by the specific conditions of the Maillard reaction, such as temperature and duration of heating (Nishibori & Bernhard, 1993).

Physical Properties Analysis

The physical properties of fructose-alanine derivatives, including their solubility, crystallinity, and thermal stability, are determined by their molecular structure. Studies on fructans, which share a similar fructose backbone, provide insights into the behavior of fructose-containing molecules, suggesting that the physical properties of fructose-alanine derivatives would be influenced by the fructose moiety's tendency to form high-energy conformations (French, 1989).

Chemical Properties Analysis

Fructose-alanine's chemical properties, including its reactivity and stability, are influenced by the nature of its constituents—fructose and alanine. The reaction between these constituents under Maillard conditions not only forms Amadori rearrangement products but also leads to the formation of melanoidins, high-molecular-weight polymers known for their antioxidant properties. The extent of enolization and racemization of the sugar component, as well as the formation of melanoidins, varies with the type of amino acid and the conditions of the reaction, highlighting the complexity of fructose-alanine's chemical behavior (Kim & Lee, 2009).

科学研究应用

食品加工中挥发性化合物的形成:Nishibori 和 Bernhard (1993) 研究了果糖和 β-丙氨酸反应形成挥发性化合物,这与食品加工,特别是烘焙有关。他们发现该混合物形成了与葡萄糖和 β-丙氨酸反应产生的杂环化合物相似的化合物,其中 2,3-二氢-3,5-二羟基-6-甲基-4(H)-吡喃-4-酮 (DDMP) 是主要的挥发性成分 (Nishibori & Bernhard, 1993)。

细菌孢子萌发:Wax、Freese 和 Cashel (1967) 探索了 L-丙氨酸在引发枯草芽孢杆菌孢子萌发中的作用。他们发现除了 L-丙氨酸外,还需要 D-葡萄糖、D-果糖和某些离子才能进行这一过程,表明 L-丙氨酸在孢子萌发引发过程中具有双重作用 (Wax, Freese, & Cashel, 1967)。

糖混合物的甜度:Stone 和 Oliver (1969) 研究了糖和糖混合物的相对甜度,包括果糖和 D、L-丙氨酸等氨基酸。他们发现某些组合具有协同甜味效应,这对食品科学和甜味剂的开发具有影响 (Stone & Oliver, 1969)。

荧光单糖传感器:Guzow、Jażdżewska 和 Wiczk (2012) 合成了 3-[2-(硼苯基)苯并恶唑-5-基]丙氨酸的衍生物,并研究了它们作为果糖等单糖的荧光传感器的潜力。这些非蛋白氨基酸选择性地与果糖结合,证明了它们在生化传感中的应用 (Guzow, Jażdżewska, & Wiczk, 2012)。

氨基酸消旋化的研究:Marfey (1984) 使用 1-氟-2,4-二硝基苯基-5-l-丙氨酸酰胺与 L-和 D-氨基酸混合物反应进行了一项研究。这项研究对于理解氨基酸消旋化非常重要,这在生物化学和药物中至关重要 (Marfey, 1984)。

在肝损伤中的作用:Botezelli 等人。(2012) 研究了富含果糖的饮食对大鼠肝损伤的影响,发现这种饮食会导致严重的肝损伤和胰岛素敏感性降低。这对于理解高果糖饮食的代谢影响具有重要意义 (Botezelli et al., 2012)。

安全和危害

属性

IUPAC Name |

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCFAIUNCFLEA-XGVUHEBKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747833 |

Source

|

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16124-24-6 |

Source

|

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)